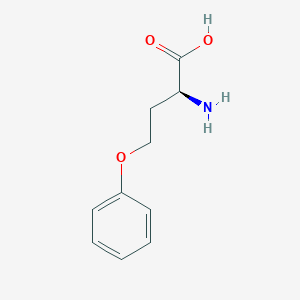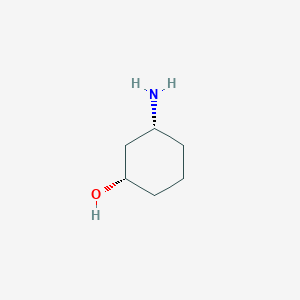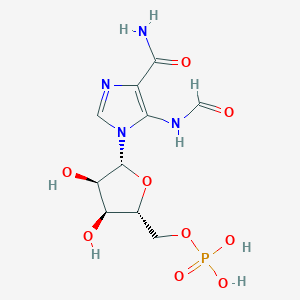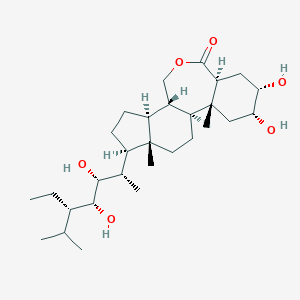![molecular formula C₁₃H₂₃NO₆ B109733 [3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride CAS No. 102673-95-0](/img/structure/B109733.png)
[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride
Vue d'ensemble
Description
The topic of This compound is a member of the class of organic compounds known as carboxylic acid amides. It is a colorless, odorless, crystalline solid that is soluble in water and hydrophobic organic solvents. It has been used in a variety of scientific and medical research applications, including as a reagent for the synthesis of other compounds, as an inhibitor of enzyme activity, and as a tool for understanding the biochemical and physiological effects of various drugs.
Applications De Recherche Scientifique
Biophysical Research
In biophysical research, this compound is utilized as a molecular probe. Its stable radical nature makes it ideal for Electron Paramagnetic Resonance (EPR) Spectroscopy . EPR Spectroscopy is a technique used to study chemical species with unpaired electrons. The compound’s stability in biological systems allows for detailed structural and dynamic studies of biomolecules and their interactions .
Structural Biology
The compound serves as a reduction-resistant spin label in structural biology. Spin labels are important for studying the structure and dynamics of proteins and nucleic acids. They can be attached to specific sites within a molecule to investigate conformational changes and interaction mechanisms .
Medical Imaging
In medical imaging, particularly Magnetic Resonance Imaging (MRI) , the compound can be used as a contrast agent. Its properties enhance the quality of the MRI images, providing clearer and more precise images of biological tissues .
Drug Development
This compound is valuable in drug development as a pharmacological tool. It can be used to track the distribution and accumulation of drugs within the body, helping researchers understand the drug’s pharmacokinetics and pharmacodynamics .
Chemical Synthesis
In the field of chemical synthesis, the compound is used as a building block for creating more complex molecules. Its carboxylic acid groups make it a versatile reactant that can undergo various chemical reactions to form new compounds with potential applications in different industries .
Nanotechnology
Nanotechnology applications include the design of nanoscale devices and sensors. The compound’s molecular structure can be engineered to create nanoscale components that respond to environmental changes, such as pH or temperature .
Environmental Monitoring
The compound can be applied in environmental monitoring as a sensor for detecting pollutants or changes in environmental conditions. Its sensitivity to specific chemical reactions makes it useful for tracking environmental contaminants .
Agricultural Research
In agricultural research, the compound can be used to study plant metabolism and stress responses. It can act as a marker to understand how plants react to various stressors, which can lead to the development of more resilient crop varieties .
Propriétés
IUPAC Name |
[3-carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6.ClH/c1-9(5-11(15)16)6-13(19)20-10(7-12(17)18)8-14(2,3)4;/h9-10H,5-8H2,1-4H3,(H-,15,16,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYDMXVJGDGHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71669236 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Benzo[cd]indole-2-thione](/img/structure/B109661.png)









![Phenol, 2-[(1H-purin-6-ylamino)methyl]-](/img/structure/B109704.png)
